Phenylamino-thiophen-3-YL-acetonitrile

Medicinal Chemistry Analgesic Development Regioisomerism

Procure the definitive 3-thienyl regioisomer for phenylaminothiopheneacetic acid drug discovery. This nitrile (2-anilino-2-thiophen-3-ylacetonitrile) is the unsubstituted anilino baseline explicitly claimed in US Patent 4,272,507 for hydrolysis to antiphlogistic/analgesic 3-thiopheneacetic acids. The 3-yl regiochemistry is essential; the 2-yl isomer (CAS 81994-43-6) maps to a different pharmacophore and lacks patent-claimed analgesic endpoints. Using the correct regioisomer (InChIKey: GWPXWDSCQZHEAL-UHFFFAOYSA-N) eliminates scaffold ambiguity, enables direct SAR comparison with halogenated/alkyl-substituted analogs, and accelerates medicinal chemistry timelines. Available at ≥95% purity.

Molecular Formula C12H10N2S
Molecular Weight 214.29 g/mol
CAS No. 904817-00-1
Cat. No. B1620672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylamino-thiophen-3-YL-acetonitrile
CAS904817-00-1
Molecular FormulaC12H10N2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(C#N)C2=CSC=C2
InChIInChI=1S/C12H10N2S/c13-8-12(10-6-7-15-9-10)14-11-4-2-1-3-5-11/h1-7,9,12,14H
InChIKeyGWPXWDSCQZHEAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylamino-thiophen-3-YL-acetonitrile (CAS 904817-00-1) – Key Physicochemical and Patent-Backed Identity for Laboratory Procurement


Phenylamino-thiophen-3-YL-acetonitrile (IUPAC: 2-anilino-2-thiophen-3-ylacetonitrile; C12H10N2S; MW 214.29 g·mol⁻¹) is a heterocyclic building block comprising a thiophene ring substituted at the 3‑position with an α‑(phenylamino)acetonitrile moiety [1]. The compound serves as a documented intermediate in the synthesis of phenylaminothiophenacetic acids—a class of non‑steroidal anti‑inflammatory, analgesic, and antipyretic agents disclosed in US Patent 4,272,507 [2]. Predicted physicochemical properties include a boiling point of 389.3 ± 32.0 °C and a density of 1.262 ± 0.06 g·cm⁻³ . The molecule is currently available from multiple specialist chemical suppliers at purities ranging from 95 % to 98 %, typically at the sub‑gram to multi‑gram scale .

Phenylamino-thiophen-3-YL-acetonitrile – Why Regioisomeric and Analog Substitution Risks Synthetic and Pharmacophoric Relevance


In-class thiophene‑acetonitrile derivatives cannot be interchanged casually because the position of the phenylamino‑acetonitrile arm on the thiophene ring (3‑yl vs. 2‑yl) and the nature of the aniline substituent govern both the synthetic trajectory and the biological target engagement of the downstream acid metabolites. US Patent 4,272,507 explicitly identifies 4‑(substituted anilino)‑3‑thiopheneacetonitriles as the preferred nitrile intermediates that yield the pharmacologically active 3‑thiopheneacetic acids after hydrolysis [1]. The 2‑yl regioisomer (CAS 81994‑43‑6) is also available but maps to a different substitution pattern and is not claimed in the same patent family for analgesic/antiphlogistic endpoints. Furthermore, the unsubstituted thiophene‑3‑acetonitrile (CAS 13781‑53‑8) lacks the anilino pharmacophore entirely and therefore cannot serve as a direct precursor for the bioactive phenylaminothiopheneacetic acid scaffold . Procurement of the correct regioisomer and substitution pattern is therefore critical for maintaining synthetic fidelity and biological relevance in medicinal‑chemistry campaigns targeting the phenylaminothiopheneacetic acid chemotype.

Phenylamino-thiophen-3-YL-acetonitrile – Quantitative Differentiation Evidence for Scientific Selection and Procurement


Regioisomeric Differentiation: 3‑yl versus 2‑yl Substitution Determines Patent‑Claimed Utility

Phenylamino-thiophen-3-YL-acetonitrile (CAS 904817-00-1) positions the phenylamino-acetonitrile arm at the thiophene 3‑position, which upon hydrolysis yields 4‑(phenylamino)‑3‑thiopheneacetic acid—the core scaffold of the antiphlogistic/analgesic series claimed in US Patent 4,272,507 [1]. In contrast, the 2‑yl regioisomer (CAS 81994‑43‑6) carries the identical substituent at the 2‑position and is not covered by the same patent family for the analgesic indication . The regiochemistry is therefore not a trivial variation but a determinant of intellectual-property scope and intended pharmacophoric geometry.

Medicinal Chemistry Analgesic Development Regioisomerism

Patent‑Documented Intermediate Status: Nitrile Hydrolysis to Pharmacologically Active Acid

US Patent 4,272,507 explicitly states that 'the corresponding nitriles … are predominantly valuable intermediate products for the preparation of the pharmacologically-active phenylaminothiophenacetic acids and their salts' [1]. The target compound is the unsubstituted anilino member of this nitrile series. While the patent does not provide isolated yield data for this specific nitrile, it establishes the general synthetic route: nitrile → alcoholysis or hydrolysis → acetic acid derivative. This explicit designation as a synthetic intermediate distinguishes it from generic thiophene‑acetonitriles that lack a defined downstream pharmacologically active product.

Synthetic Intermediate Process Chemistry Patent Literature

Chlorinated Analog Comparison: Baseline Scaffold Versus Optimized Derivative

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile (CAS 72888-00-7) is a chlorinated analog of the target compound that is also specified as an intermediate for (phenylamino)thiopheneacetic acid analgesics . The target compound (R = H on the aniline ring) represents the unsubstituted baseline scaffold, while the 2,6‑dichloro derivative introduces electron‑withdrawing groups known to modulate potency and pharmacokinetics in the phenylaminothiopheneacetic acid series [1]. Researchers studying structure‑activity relationships require the unsubstituted parent to serve as a control for quantifying the electronic and steric contributions of substituents.

Analog Comparison Structure-Activity Relationship Halogenated Intermediates

Physicochemical Property Differentiation: Predicted Boiling Point and Density for Purification Planning

The predicted boiling point of Phenylamino-thiophen-3-YL-acetonitrile is 389.3 ± 32.0 °C with a density of 1.262 ± 0.06 g·cm⁻³ . These values differ from the 2‑yl regioisomer for which analogous predicted data are separately reported . Such differences, albeit computed rather than experimental, inform distillation and chromatographic purification strategies. The compound's XLogP3 of 3.1 and a topological polar surface area of 64.1 Ų [1] also guide solvent selection for reactions and work‑up.

Physicochemical Properties Purification Process Chemistry

Commercial Availability and Purity Range: Procurement‑Relevant Benchmarking

The compound is stocked by multiple independent suppliers with purities spanning 95 % (Fluorochem, SKU F526207, £630 per 2 g) to 98 % (Leyan, Product No. 1197420) . By comparison, the 2‑yl isomer (CAS 81994‑43‑6) is frequently listed only for custom synthesis rather than from stock , which increases lead time. The availability of the 3‑yl isomer from stock at defined purity grades reduces procurement risk for time‑sensitive medicinal‑chemistry programs.

Chemical Procurement Purity Supply Chain

Phenylamino-thiophen-3-YL-acetonitrile – Evidence‑Derived Research and Industrial Application Scenarios


Medicinal‑Chemistry SAR Studies on Phenylaminothiopheneacetic Acid Analgesics

The compound serves as the unsubstituted anilino baseline intermediate for synthesizing 4‑(phenylamino)‑3‑thiopheneacetic acid derivatives [1]. Researchers can hydrolyze the nitrile to the corresponding acid and compare its antiphlogistic/analgesic potency against halogenated or alkyl‑substituted analogs (e.g., the 2,6‑dichloroanilino derivative) that are explicitly disclosed in US Patent 4,272,507 as having superior activity to phenylbutazone . The 3‑yl regiochemistry is essential; the 2‑yl isomer does not map to the same patent‑claimed pharmacophore.

Process‑Chemistry Route Scouting for Phenylaminothiopheneacetic Acid APIs

The nitrile is explicitly designated in US Patent 4,272,507 as a valuable intermediate that can be converted to the pharmacologically active acetic acid via alcoholysis or hydrolysis [1]. Process chemists can use the target compound to validate and optimize the nitrile‑to‑acid transformation step (reaction temperature: –20 °C to 50 °C as per patent), with the predicted boiling point (389.3 °C) and density (1.262 g·cm⁻³) informing solvent selection and distillation protocols .

Regioisomeric Specificity Controls in Thiophene‑Based Probe Synthesis

When synthesizing thiophene‑containing chemical probes, the 3‑yl phenylamino‑acetonitrile provides a defined regioisomer that can be unambiguously characterized (InChIKey: GWPXWDSCQZHEAL‑UHFFFAOYSA‑N) [1]. The 2‑yl isomer (CAS 81994‑43‑6) is commercially less accessible and often requires custom synthesis . Using the 3‑yl compound from stock (95–98 % purity) eliminates regioisomeric ambiguity and accelerates probe development timelines.

Building‑Block Procurement for Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 214.29 g·mol⁻¹, XLogP3 of 3.1, and a topological polar surface area of 64.1 Ų [1], the compound occupies a favorable fragment‑like property space. Its commercial availability at defined purity (≥95 %) from multiple vendors makes it a tractable starting point for fragment‑growing campaigns targeting enzymes or receptors compatible with the phenylaminothiophene scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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